2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide
Overview
Description
2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide is a chemical compound with the molecular formula C11H9NO4 It is a derivative of isoquinoline and contains a dioxo group, which is a functional group consisting of two oxygen atoms double-bonded to a carbon atom
Preparation Methods
The synthesis of 2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide can be compared with other similar compounds, such as 2-(4,4-diallyl-1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetamide and 2-(4,4-dimethyl-1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)acetamide These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Properties
IUPAC Name |
2-(1,3-dioxo-4H-isoquinolin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-9(14)6-13-10(15)5-7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPABVASHYSLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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